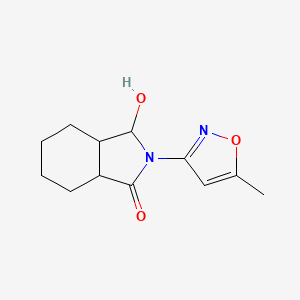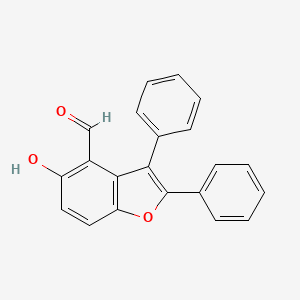
5-Hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-hydroxyacetophenone and benzaldehyde derivatives, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: 5-Hydroxy-2,3-diphenylbenzofuran-4-carboxylic acid.
Reduction: 5-Hydroxy-2,3-diphenylbenzofuran-4-methanol.
Substitution: Various ethers or esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a chemical reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diphenylbenzofuran: Lacks the hydroxyl and aldehyde groups, resulting in different chemical properties and biological activities.
5-Hydroxy-2,3-diphenylbenzofuran:
4-Formyl-2,3-diphenylbenzofuran: Similar structure but lacks the hydroxyl group, influencing its chemical behavior and biological effects.
Uniqueness
5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups. This combination enhances its reactivity and allows for a broader range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
917867-68-6 |
|---|---|
Molekularformel |
C21H14O3 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
5-hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C21H14O3/c22-13-16-17(23)11-12-18-20(16)19(14-7-3-1-4-8-14)21(24-18)15-9-5-2-6-10-15/h1-13,23H |
InChI-Schlüssel |
HAWWNWBKOJPAEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=C(C=C3)O)C=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)

![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)
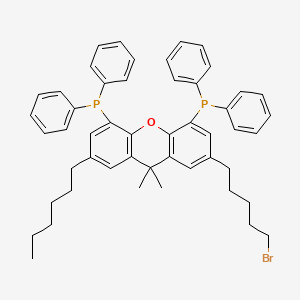
![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)
![1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12897906.png)
![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)

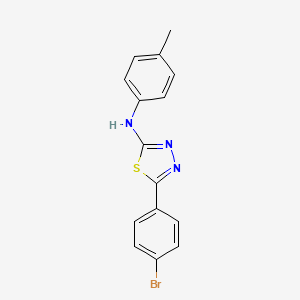
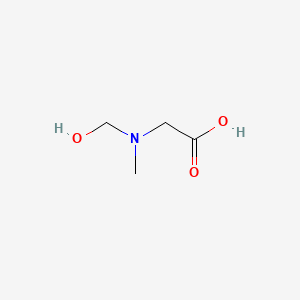

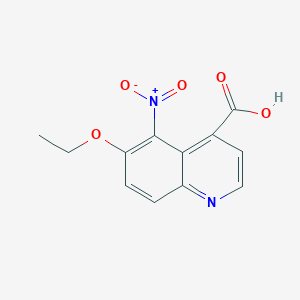
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
